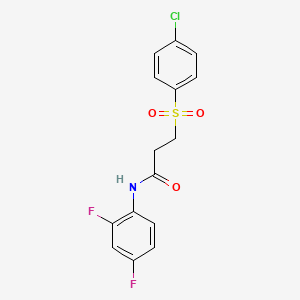
3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide, also known as CBDP, is a synthetic compound that has gained attention in recent years due to its potential applications in various scientific research fields. CBDP is a colorless, crystalline solid that is highly soluble in most organic solvents. It is an important intermediate for the synthesis of a variety of organic compounds and has been used for the production of drugs, agrochemicals, and other compounds. The structure of CBDP is composed of an amide group linked to an aromatic ring, which is connected to a sulfonyl group. This structure makes CBDP a useful intermediate for the synthesis of various organic compounds.
科学研究应用
3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide has been used in a variety of scientific research fields, including drug discovery, medicinal chemistry, agrochemicals, and material science. It has been used as an intermediate in the synthesis of various organic compounds, including drugs, agrochemicals, and other compounds. In addition, this compound has been used as a catalyst for the synthesis of various organic compounds, including drugs, agrochemicals, and other compounds.
作用机制
3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide is an important intermediate for the synthesis of a variety of organic compounds. It acts as a catalyst in the reaction between two molecules, allowing them to react at a faster rate and produce the desired product. The reaction between this compound and the two molecules occurs through the formation of an intermediate, which is then broken down to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been thoroughly studied. However, it is known that this compound can act as a catalyst in the synthesis of various organic compounds, including drugs, agrochemicals, and other compounds. It is also known that this compound can be used as an intermediate in the synthesis of various organic compounds, including drugs, agrochemicals, and other compounds.
实验室实验的优点和局限性
3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide has several advantages when used in laboratory experiments. It is a stable compound that is highly soluble in most organic solvents, making it easy to use in laboratory experiments. In addition, it is an important intermediate for the synthesis of a variety of organic compounds, making it a useful tool for the synthesis of various organic compounds. However, it is important to note that this compound can be toxic in high concentrations, so it is important to use it in a safe and controlled environment.
未来方向
The potential applications of 3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide are still being explored, and there are many future directions that could be taken. One potential future direction is the use of this compound as a catalyst for the synthesis of drugs and agrochemicals. In addition, this compound could be used as an intermediate in the synthesis of various organic compounds, such as polymers, dyes, and surfactants. Furthermore, this compound could be used as a catalyst for the synthesis of various nanomaterials, such as nanotubes and nanoparticles. Finally, this compound could be used as a catalyst for the synthesis of new materials, such as polymers and biomaterials.
合成方法
3-(4-chlorobenzenesulfonyl)-N-(2,4-difluorophenyl)propanamide is synthesized by the reaction of 4-chlorobenzenesulfonyl chloride and 2,4-difluorophenyl propanamide in the presence of a base, such as sodium carbonate or potassium carbonate. The reaction takes place in an inert atmosphere, such as argon or nitrogen, with the use of a suitable solvent, such as dichloromethane or toluene. The reaction yields this compound in high purity and can be easily purified by recrystallization.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO3S/c16-10-1-4-12(5-2-10)23(21,22)8-7-15(20)19-14-6-3-11(17)9-13(14)18/h1-6,9H,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZXVGDJQYDQEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chloro-4-fluorophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509076.png)
![1-(3-chlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509081.png)
![1-(3-chlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509086.png)
![6,8-difluoro-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509090.png)
![8-ethoxy-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509111.png)
![1-(3,4-dimethylphenyl)-8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509119.png)
![ethyl 1-(4-tert-butylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509127.png)
![ethyl 1-(3,4-dimethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B6509134.png)
![1-(4-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509164.png)
![1-(3-chloro-4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509185.png)
![3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509189.png)
![1-(3-chlorophenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509195.png)
![8-ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B6509201.png)
